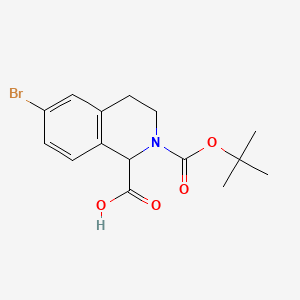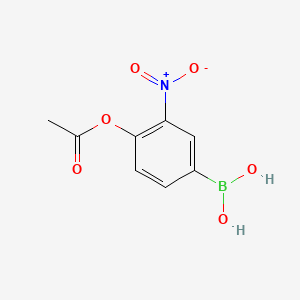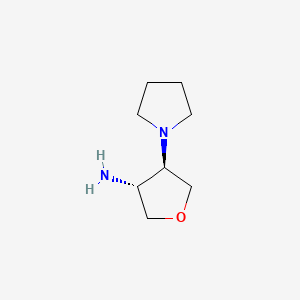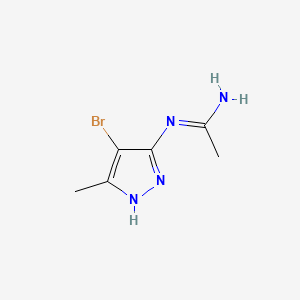![molecular formula C18H34N4O4 B577449 oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine CAS No. 1217449-15-4](/img/structure/B577449.png)
oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine
Übersicht
Beschreibung
Oxalic acid is a dicarboxylic acid used in various industries, including cleaning and metal extraction . The compound “(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine” is a variant of pyrrolidine, a nitrogen-containing cyclic compound . It’s also known as (2R,2’R)-2,2’-Bipyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through a visible light-mediated process that uses a bromide catalyst and oxidant to generate a nitrogen-centered radical for a site-selective hydrogen atom transfer (HAT) process . This strategy has enabled the unconventional syntheses of a number of N-heterocycles .Molecular Structure Analysis
The molecular structure of oxalic acid is C2H2O4 . For (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine, the empirical formula is C8H16N2 . Pyrrolidine rings have been found to exhibit dynamic disorder, which has been elucidated by NMR crystallography .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, a Rh(III)-catalyzed formal [4+1] approach to pyrrolidines from readily available unactivated terminal alkenes as 4-carbon partners has been developed . This reaction provides a rapid construction of various pyrrolidine-containing structures .Physical And Chemical Properties Analysis
Oxalic acid is a crystalline solid that dissolves in water to give colorless, acidic solutions . It has a molecular weight of 90.03 . The compound “(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine” has a molecular weight of 140.23 .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Investigations
DFT and quantum chemical calculations have been applied to investigate the molecular properties of substituted pyrrolidinones, which include compounds similar in structure to "oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine". These studies provide insights into electronic properties like highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities, which are crucial for understanding reactivity and stability of these compounds (Bouklah et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds related to "oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine" has been determined using X-ray diffraction, revealing significant disorder in the positions of the oxalic acid and oxalate anion. Such analyses are essential for understanding the structural basis of the chemical reactivity and interaction capabilities of these molecules (Clarke et al., 1975).
Synthesis of Pyrrolidin-1-oxyl Derivatives
A versatile method for synthesizing mono- and di-carboxylic acid derivatives of various structural isomers of the pyrrolidin-1-oxyl ring, containing a stable free radical, has been developed. This involves Michael addition of a nitroalkane to an α,β-unsaturated ketone, followed by ring closure and phase-transfer oxidation. Such compounds have significant implications in the study of free radical chemistry and could be applied in various scientific research areas, including material science and biochemistry (Hideg & Lex, 1984).
Electrochemical Advanced Oxidation Processes
The study of electrochemical advanced oxidation processes using boron-doped diamond anodes has shed light on the electrogeneration of hydroxyl radicals and the oxidative degradation pathways of organic compounds, including those related to oxalic acid derivatives. Such research has important implications for environmental chemistry, particularly in the degradation of persistent organic pollutants (Marselli et al., 2003).
Synthesis of Pyrrolidine Derivatives
Research into the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogs, which are further substituted at the 4-position, involves key steps such as intermolecular [2+2]-photocycloaddition. These synthetic pathways are crucial for the development of new pharmaceuticals and bioactive compounds (Petz et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6)/t2*7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQBHKEKBYWIP-BMROQPAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746346 | |
| Record name | oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine | |
CAS RN |
1217449-15-4 | |
| Record name | oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217449-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




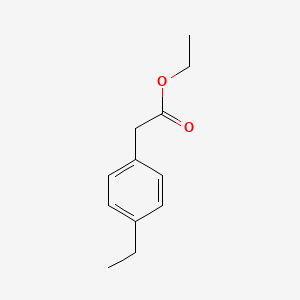
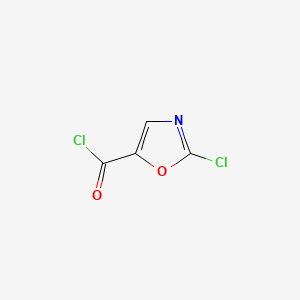
![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)
